molecular formula C22H45NO B136405 Behenamide CAS No. 3061-75-4

Behenamide

Cat. No. B136405
CAS RN: 3061-75-4
M. Wt: 339.6 g/mol
InChI Key: ORAWFNKFUWGRJG-UHFFFAOYSA-N
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Description

Behenamide is an amide of the saturated monocarboxylic acid behenic acid . It belongs to the class of primary fatty acid amides, which contain a carboxamide headgroup and an acyl tail with variable carbon length and unsaturation . It is used in cosmetics as a surfactant, enhancing foam formation and improving the volume, structure, and durability of the foam . This substance is listed on the positive list of the EU regulation 10/2011 for plastics intended to come into contact with food .


Molecular Structure Analysis

Behenamide has a molecular formula of C22H45NO . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Behenamide is a solid substance . It has a molecular weight of 339.60 g/mol . The melting point is between 110-113 °C . It is used in various applications such as cleaning products, cosmetics, food and beverages, and personal care .

Scientific Research Applications

Analytical Chemistry

Behenamide is used as an analytical standard in the field of analytical chemistry . It is used for the determination of behenamides in different biological samples by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode .

Drug Delivery Systems

Behenamide is used in the formulation of oil gels for sustained drug release . The gelation ability of commercially available long-chain alkylamides, behenamide (BAm) and erucamide (EAm) in various solvents has been demonstrated . Oil gels derived from mixtures of BAm and EAm exhibited thixotropic properties . The drug, antipyrine, in BAm/EAm (1/1, w/w) olive oil gel formulation was gradually released into water following Fickian diffusion kinetics .

Material Science

Behenamide is used as a slip agent in the field of material science . The amount and distribution of slip agents, erucamide and behenamide, on the surface of injection-moulded high-density polyethylene closures influence their performance and torque reduction .

Anti-Blocking Additive

Behenamide is used as an anti-blocking additive in a wide range of polymers and retains excellent anti-blocking properties at high temperatures . Using Behenamide allows use of less inorganic anti-block, such as talc or silica, and therefore maintains film clarity .

Analytical Standard

Behenamide is used as an analytical standard . It is used for the determination of behenamides in different biological samples by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode .

Torque Release in Caps and Closures

Behenamide is used as a torque release additive in HDPE based caps and closures . It offers effective organoleptic properties .

High Stability Additives in Automotive Applications

Behenamide is used as a high stability additive in automotive applications . It delivers slip, torque release, mold release, and anti-scratch benefits to polyolefins even in the most challenging applications . The Incroslip range of high stability slip additives, which includes behenamide, are manufactured using proprietary processes to ensure the highest level of stability .

Mold Release Anti-Scratch in Automotive Applications

Behenamide is used as a mold release anti-scratch additive in automotive applications . It is part of the Incroslip range of high stability slip additives .

Safety And Hazards

Behenamide is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The market for Behenamide and other fatty amides is anticipated to exhibit fluctuating growth patterns in the near term . Improvements in the economy and alleviation of supply chain concerns are projected to facilitate a rebound in demand for Behenamide, particularly in the latter half of 2024 . Despite the anticipated challenges in 2024, the Behenamide industry can leverage valuable opportunities by prioritizing resilience and innovation .

Relevant Papers

Behenamide was detected in four out of six samples in a study on plastic bottle cap recycling . This highlights the opportunity for redesigning plastic bottle caps not only in response to regulatory requirements, but to pursue a more comprehensive strategy of product design for circularity .

properties

IUPAC Name

docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWFNKFUWGRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062821
Record name Docosanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Solid
Record name Docosanamide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Docosanamide

CAS RN

3061-75-4
Record name Behenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Docosanamide
Source ChemIDplus
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Record name Docosanamide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEHENAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 - 113 °C
Record name Docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
MX Ramírez, DE Hirt, LL Wright - Nano Letters, 2002 - ACS Publications
Coefficient of friction (COF) measurements and AFM of LLDPE films containing erucamide and behenamide indicated that COF reduction is not necessarily dependent on additive …
Number of citations: 71 pubs.acs.org
N Dulal, R Shanks, T Gengenbach, H Gill… - Journal of colloid and …, 2017 - Elsevier
… The erucamide produced placoid scale-like structures and behenamide formed denticulate structures. The surface erucamide and behenamide responsible for reducing the torque was …
Number of citations: 32 www.sciencedirect.com
JD Hernández Velázquez… - The Journal of …, 2016 - ACS Publications
… While only quantum level interactions are modeled here, we show that behenamide chains are more spread out in the brush than erucamide chains as a consequence of those …
Number of citations: 5 pubs.acs.org
O Shimomura, K Goto, Y Takai… - Polymers and …, 1994 - journals.sagepub.com
… The behenamide addition system wasfound to show the most marked effect in elevating … relation between the addition of behenamide and yield strength. Behenamide does not show a …
Number of citations: 5 journals.sagepub.com
M Grandcolas, N Rival, E Landsem… - Tech J Engin & App …, 2016 - researchgate.net
… We propose here the modification of amine POSS with lactamide and behenamide side chains to modify the intrinsic wetting properties of such electrospun nanofibers. …
Number of citations: 3 www.researchgate.net
M Wakabayashi, T Kohno, T Kimura… - Journal of applied …, 2007 - Wiley Online Library
… of behenamide is maintained zero at 50, 60, and 70C. Since the saturation solubility of behenamide is maintained zero as temperature rises, the slipping performance of behenamide is …
Number of citations: 14 onlinelibrary.wiley.com
M Mansha, C Gauthier, P Gerard, R Schirrer - Wear, 2011 - Elsevier
… The effect of three fatty acid amides namely Erucamide, Behenamide and Stearamide on … effective in decreasing friction of PMMA than Behenamide or Stearamide. The values of the …
Number of citations: 31 www.sciencedirect.com
LS Castillo-Peinado, MA López-Bascón, A Mena-Bravo… - Talanta, 2019 - Elsevier
… Stable isotopic standards lauramide-d 23 , myristamide-d 27 , linoleamide-d 31 , palmitamide-d 31 , oleamide-d 33 , stearamide-d 35 and behenamide-d 43 were synthesized by …
Number of citations: 19 www.sciencedirect.com
Y Ohsedo, M Taniguchi, M Oono, K Saruhashi… - New Journal of …, 2015 - pubs.rsc.org
We showed that the gelation ability of commercially available long-chain alkylamides, behenamide (BAm) and erucamide (EAm) in various solvents for the first time. Furthermore, oil …
Number of citations: 28 pubs.rsc.org
L Dai, D Xu - Tetrahedron Letters, 2019 - Elsevier
… of erucamide and behenamide, the surface energies decreased faster (Table S2). On the basis of the experimental results, we demonstrate that erucamide and behenamide have …
Number of citations: 18 www.sciencedirect.com

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